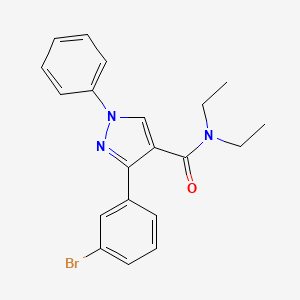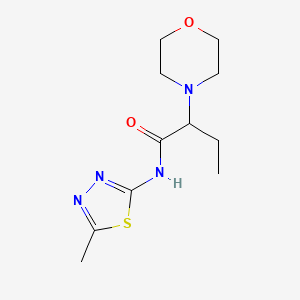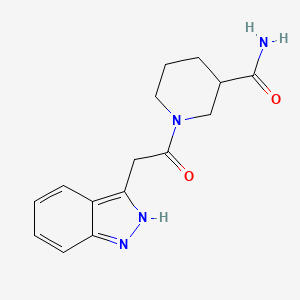
3-(3-bromophenyl)-N,N-diethyl-1-phenyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-bromophenyl)-N,N-diethyl-1-phenyl-1H-pyrazole-4-carboxamide, commonly referred to as BPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of BPPC is not fully understood; however, it is believed to act through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
BPPC has been found to have various biochemical and physiological effects, including the reduction of reactive oxygen species and lipid peroxidation, the inhibition of the NF-κB pathway, and the modulation of various cytokines and growth factors. Additionally, BPPC has been shown to have a protective effect on mitochondrial function.
実験室実験の利点と制限
BPPC has various advantages for lab experiments, including its easy synthesis, low toxicity, and stability. However, BPPC also has limitations, including its poor solubility in water and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are various future directions for the study of BPPC, including the exploration of its potential therapeutic applications in other fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis and formulation for clinical use.
In conclusion, BPPC is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and provide a foundation for further research.
合成法
BPPC can be synthesized using various methods, including the reaction of 3-bromobenzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting product with hydrazine hydrate. The obtained product is then reacted with diethylamine and benzoyl chloride to yield BPPC. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and the reaction of 3-bromobenzaldehyde with 1-phenyl-1H-pyrazole-4-carboxylic acid.
科学的研究の応用
BPPC has shown potential therapeutic applications in various fields of scientific research, including cancer treatment, neuroprotection, and anti-inflammatory effects. Studies have shown that BPPC exhibits cytotoxic effects on cancer cells, particularly in breast and prostate cancer. Additionally, BPPC has been found to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. Moreover, BPPC has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
特性
IUPAC Name |
3-(3-bromophenyl)-N,N-diethyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O/c1-3-23(4-2)20(25)18-14-24(17-11-6-5-7-12-17)22-19(18)15-9-8-10-16(21)13-15/h5-14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHLEKBUOBGXPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN(N=C1C2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromophenyl)-N,N-diethyl-1-phenylpyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-methoxy-6-({[3-(methylthio)propyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6136928.png)
![1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone](/img/structure/B6136937.png)
![2-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B6136941.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6136949.png)
![N~1~-(4-methylphenyl)-N~2~-[(3-methyl-2-thienyl)methyl]glycinamide](/img/structure/B6136965.png)

![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6136982.png)
![7-(3-methoxybenzyl)-2-[(2-methoxy-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6136987.png)
![N-(1-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylpropyl)-2-furamide](/img/structure/B6136989.png)
![ethyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-9-carboxylate](/img/structure/B6136996.png)
![1-(2-methyl-3-furoyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6137010.png)
![4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B6137014.png)
![[1-{4-[methyl(phenyl)amino]benzyl}-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6137044.png)